

Disodium Citrate Sesquihydrate: A Technical Guide to its Chelating Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium citrate sesquihydrate*

Cat. No.: *B8208729*

[Get Quote](#)

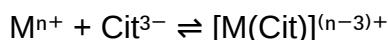
For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium citrate sesquihydrate, a sodium salt of citric acid, is a versatile and widely utilized chelating agent in various scientific and industrial applications, including pharmaceutical formulations. Its efficacy stems from the inherent ability of the citrate anion to form stable complexes with a wide range of di- and trivalent metal ions. This technical guide provides an in-depth exploration of the core mechanism of action of **disodium citrate sesquihydrate** as a chelating agent. It details the chemistry of citrate-metal ion interactions, presents quantitative data on complex stability, outlines key experimental protocols for characterization, and provides visual representations of the underlying processes to support research and development efforts.

Introduction to Citrate Chelation

Chelation is a chemical process in which a polydentate ligand binds to a central metal ion to form a stable, ring-like structure known as a chelate. Citrate, the conjugate base of citric acid, is a natural and biocompatible chelating agent.^{[1][2]} Its structure, featuring three carboxyl groups and one hydroxyl group, allows it to act as a multidentate ligand, forming multiple coordinate bonds with a single metal ion.^[3] This multidentate binding leads to the formation of highly stable complexes, effectively sequestering metal ions and modulating their reactivity.^[1]


Disodium citrate sesquihydrate ($C_6H_6Na_2O_7 \cdot 1.5H_2O$) serves as a readily available source of the citrate anion in aqueous solutions.^[4]

The chelating property of citrate is pivotal in numerous applications. In the pharmaceutical industry, it is used to enhance drug stability by sequestering metal ions that can catalyze oxidative degradation.^[5] It also acts as an anticoagulant by chelating calcium ions (Ca^{2+}), which are essential for the blood clotting cascade.^[2] Furthermore, its ability to form soluble complexes with metal ions is leveraged in drug delivery systems and to mitigate the toxicity of heavy metals.^[1]

The Core Mechanism of Chelation

The chelating activity of the citrate anion is fundamentally dependent on its molecular structure and the pH of the surrounding medium. The three carboxylic acid groups and the central hydroxyl group can all participate in the coordination of a metal ion.

The speciation of citrate in an aqueous solution is pH-dependent, with the carboxyl groups deprotonating at different pKa values (approximately 3.1, 4.8, and 6.4). The fully deprotonated citrate ion (Cit^{3-}) is the most effective chelating form. The chelation reaction can be generalized as:

Where M^{n+} represents a metal ion with a charge of $n+$.

The hydroxyl group can also deprotonate, particularly when complexing with strongly coordinating metal ions like Fe^{3+} , further enhancing the stability of the chelate.^[6] This results in the formation of very stable complexes, especially with trivalent cations.^{[3][7]}

Chelation of Divalent and Trivalent Metal Ions

Disodium citrate effectively chelates a broad spectrum of metal ions.

- Divalent Cations (e.g., Ca^{2+} , Mg^{2+} , Cu^{2+} , Zn^{2+}): Citrate forms stable complexes with essential divalent cations. The chelation of Ca^{2+} is the basis for its anticoagulant activity.^[2] In biological systems, citrate helps maintain the homeostasis of these ions.^[8] The stability of these complexes is influenced by pH, with complex formation being more favorable at neutral to alkaline pH where the citrate is more deprotonated.^[9]

- Trivalent Cations (e.g., Fe^{3+} , Al^{3+}): Citrate exhibits a particularly high affinity for trivalent cations. The interaction with iron (Fe^{3+}) is of significant biological and pharmaceutical relevance.^[3] Citrate can form various stoichiometric complexes with Fe^{3+} , and the speciation is highly dependent on the pH and the iron-to-citrate ratio.^{[6][10][11][12]} This strong chelation is utilized to enhance iron bioavailability and to manage iron overload conditions.^[3] Similarly, citrate forms stable complexes with aluminum (Al^{3+}), which has implications for reducing aluminum toxicity.^[7]

Quantitative Data: Stability of Metal-Citrate Complexes

The stability of a metal-chelate complex is quantified by its stability constant ($\log \beta$). A higher $\log \beta$ value indicates a more stable complex. The following table summarizes the stability constants for various metal-citrate complexes.

Metal Ion	Stoichiometry (Metal:Citrate)	$\log \beta$	Conditions
Cu^{2+}	1:1	~9.5	25 °C, 0.1 M KCl
Zn^{2+}	1:1	~7.5	25 °C, 0.1 M KCl
Ni^{2+}	1:1 ($[\text{NiHCit}]$)	-	pH 3-4
Ni^{2+}	1:1 ($[\text{NiCit}]^-$)	-	pH ~6
Ni^{2+}	1:2 ($[\text{NiCit}_2]^{4-}$)	-	pH > 7
Fe^{3+}	1:1 ($[\text{FeLH}]$)	25.69	25 °C, 0.7 M NaClO_4
Fe^{3+}	1:2 ($[\text{FeL}_2\text{H}_2]^{3-}$)	48.06	25 °C, 0.7 M NaClO_4
Fe^{3+}	1:2 ($[\text{FeL}_2\text{H}]^{4-}$)	44.60	25 °C, 0.7 M NaClO_4
Fe^{3+}	1:2 ($[\text{FeL}_2]^{5-}$)	38.85	25 °C, 0.7 M NaClO_4

Note: The specific values can vary depending on the experimental conditions such as ionic strength and temperature. The data for Ni^{2+} indicates the formation of different complex species at varying pH levels.^[13] The data for Fe^{3+} showcases the formation of various protonated and deprotonated 1:2 complexes.^{[10][11][12]}

Experimental Protocols for Characterizing Chelation

Several analytical techniques can be employed to investigate the chelating properties of **disodium citrate sesquihydrate**.

Potentiometric Titration

This is a classical method to determine the stability constants of metal complexes.[\[14\]](#)[\[15\]](#)

Principle: The formation of a metal-citrate complex involves the displacement of protons from the citrate molecule, leading to a change in the solution's pH. By titrating a solution containing the metal ion and citrate with a standard base and monitoring the pH, the formation curve of the complex can be constructed. From this curve, the stability constants can be calculated using methods like the Irving-Rossotti technique.[\[16\]](#)

Detailed Methodology:

- **Solution Preparation:** Prepare standard solutions of **disodium citrate sesquihydrate**, the metal salt of interest, a strong acid (e.g., HClO_4), and a strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using an inert electrolyte like KCl or NaClO_4 .
[\[9\]](#)
- **Titration Setup:** Use a calibrated pH meter with a glass electrode to monitor the pH of the solution in a thermostated vessel.
- **Titration Procedure:**
 - Perform a titration of the strong acid alone with the standard base to determine the concentration of the base.
 - Perform a titration of a mixture of the strong acid and disodium citrate with the standard base.
 - Perform a titration of a mixture of the strong acid, disodium citrate, and the metal salt with the standard base.
- **Data Analysis:** Plot the pH readings against the volume of base added for all three titrations. From the titration curves, calculate the average number of protons associated with the ligand

(\bar{n}_a) and the average number of ligands attached to the metal ion (\bar{n}). Plot \bar{n} against pL (the negative logarithm of the free ligand concentration) to obtain the formation curve. The stability constants are then determined from this curve.[\[16\]](#)

UV-Vis Spectrophotometry

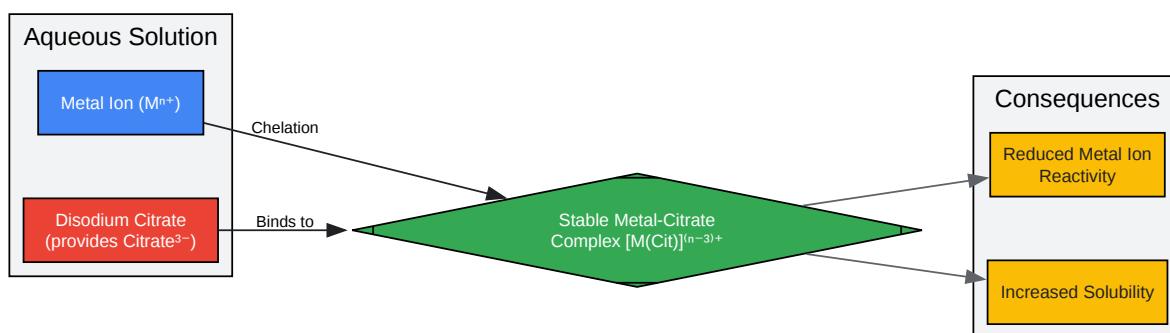
This technique is useful for studying the formation of colored metal-citrate complexes or by using a competitive ligand that forms a colored complex.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Principle: The formation of a metal-citrate complex can lead to a change in the absorbance spectrum of the metal ion or a competing ligand. By monitoring these changes as a function of citrate concentration, the stoichiometry and stability of the complex can be determined.

Detailed Methodology:

- **Solution Preparation:** Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of **disodium citrate sesquihydrate** at a constant pH and ionic strength.
- **Spectrophotometric Measurement:** Record the UV-Vis spectrum of each solution over a relevant wavelength range.
- **Data Analysis:** Analyze the changes in absorbance at a specific wavelength where the complex absorbs maximally. Methods like the mole-ratio method or Job's method of continuous variation can be used to determine the stoichiometry of the complex. The stability constant can be calculated from the absorbance data using appropriate equations.

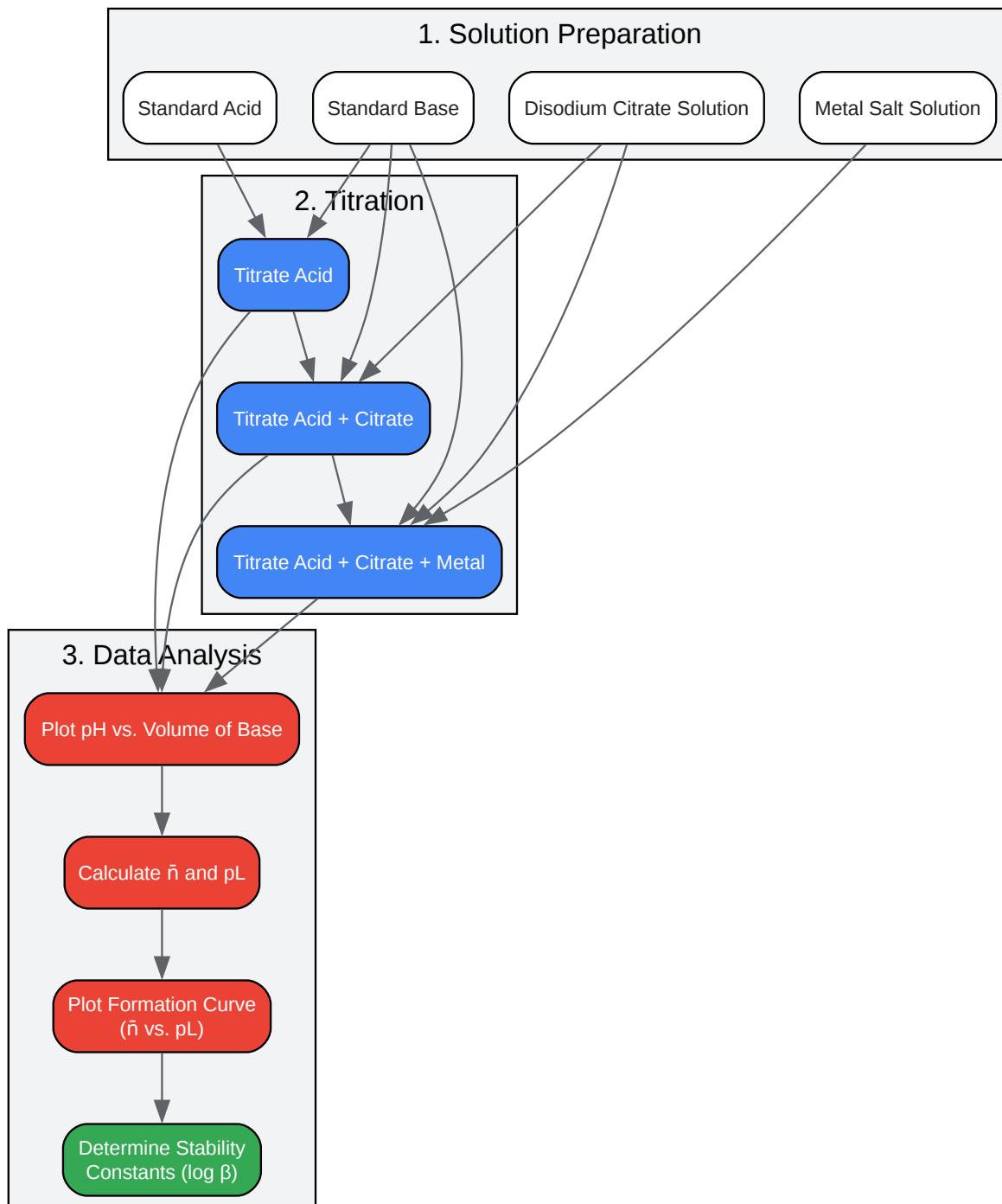
Ion-Exchange Chromatography


This method can be used to separate free metal ions from metal-citrate complexes.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Principle: An ion-exchange resin is used to bind the free metal ions. By measuring the distribution of the metal ion between the resin and the solution in the presence of citrate, the concentration of the free metal ion can be determined, which allows for the calculation of the stability constant.

Detailed Methodology:

- Column Preparation: Pack a chromatography column with a suitable cation-exchange resin.
- Equilibration: Equilibrate the column with a buffer of the desired pH and ionic strength.
- Sample Application: Apply a solution containing a known total concentration of the metal ion and citrate to the column.
- Elution: Elute the column with the equilibration buffer. The metal-citrate complex, being anionic or less cationic than the free metal ion, will elute first.
- Quantification: Collect the fractions and determine the concentration of the metal ion in each fraction using a suitable analytical technique such as atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
- Data Analysis: From the amount of free metal ion retained by the resin and the amount of complexed metal ion in the eluate, the stability constant of the metal-citrate complex can be calculated.


Visualizing the Chelation Mechanism and Workflows Signaling Pathway of Citrate Chelation

[Click to download full resolution via product page](#)

Caption: Mechanism of metal ion chelation by citrate.

Experimental Workflow for Potentiometric Titration

[Click to download full resolution via product page](#)

Caption: Workflow for determining stability constants via potentiometric titration.

Applications in Drug Development

The robust chelating properties of **disodium citrate sesquihydrate** are harnessed in various aspects of drug development:

- Formulation Stabilizer: By sequestering trace metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), citrate enhances the shelf-life and stability of liquid and semi-solid formulations.[\[1\]](#)
- Anticoagulant in Blood Products: It is the standard anticoagulant for stored blood and blood products used in transfusions.[\[2\]](#)
- Buffering Agent: The citrate buffer system helps maintain the pH of formulations, which is crucial for drug solubility, stability, and patient comfort.
- Enhancing Bioavailability: By forming soluble complexes with poorly soluble metal-containing drugs or nutrients, citrate can improve their absorption.[\[3\]](#)

Conclusion

Disodium citrate sesquihydrate is a highly effective and versatile chelating agent due to the multidentate nature of the citrate anion. Its ability to form stable complexes with a wide array of metal ions is fundamental to its utility in pharmaceutical sciences and beyond. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental characterization, is essential for its rational application in drug development and other scientific endeavors. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important excipient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Citrate as a Chelating Agent [thinkdochemicals.com]
- 2. TPC - Citrate [turkupetcentre.net]
- 3. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]
- 4. Disodium citrate sesquihydrate | C12H18Na4O17 | CID 2724527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Disodium Citrate Sesquihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 6. researchgate.net [researchgate.net]
- 7. Citrate binding of Al³⁺ and Fe³⁺ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citrate Chemistry and Biology for Biomaterials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ijoer.com [ijoer.com]
- 14. ijsart.com [ijsart.com]
- 15. youtube.com [youtube.com]
- 16. asianpubs.org [asianpubs.org]
- 17. Complexation ion-exchange chromatography of some metal ions on papers impregnated with Ti(IV)-based inorganic ion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Usability of online-coupling ion exchange chromatography ICP-AES/-MS for the determination of trivalent metal complex species under acidic conditions - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. [Development of metal ions analysis by ion chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Disodium Citrate Sesquihydrate: A Technical Guide to its Chelating Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8208729#disodium-citrate-sesquihydrate-mechanism-of-action-as-a-chelating-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com